molecular formula C17H16N4O3S B2763820 (E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-60-0

(E)-N'-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2763820
CAS No.: 307323-60-0
M. Wt: 356.4
InChI Key: AMUGCLFZUPBBIC-VCHYOVAHSA-N
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Description

(E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a benzylidene group with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The methoxy groups and other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs for treating various diseases.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2,4-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2,5-dimethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2,5-dimethoxybenzylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(2,5-dimethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-12-5-6-15(24-2)11(8-12)10-18-21-17(22)14-9-13(19-20-14)16-4-3-7-25-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGCLFZUPBBIC-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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